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BCN-E-BCN

Cat. No.: B1667845
M. Wt: 120.19 g/mol
InChI Key: SBTXYHVTBXDKLE-UHFFFAOYSA-N
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Description

Significance of Molecular Strain in Activating Carbon–Carbon Multiple Bonds

Molecular strain, often viewed as a destabilizing feature, is a powerful tool for activating otherwise inert carbon-carbon multiple bonds. In linear alkynes, the sp-hybridized carbons adopt a 180° bond angle. However, in cyclic alkynes like those in the bicyclo[6.1.0]nonyne system, the geometric constraints of the ring force this angle to deviate significantly, leading to substantial ring strain. This strain has two primary consequences that enhance reactivity:

Lowering of the Activation Barrier: The high ground-state energy of the strained alkyne means that less energy is required to reach the transition state of a reaction, thereby accelerating the reaction rate. Computational studies have shown that the reactivity of strained cycloalkynes is directly correlated with the degree of alkyne bending. rsc.orgacs.org

Enhanced Orbital Interactions: The bending of the alkyne bond alters the hybridization of the carbon atoms, leading to a smaller HOMO-LUMO gap and enhanced orbital overlap with reacting partners. This electronic activation further contributes to the increased reactivity. google.com

The combination of these effects makes strained alkynes, including the bicyclo[6.1.0]nonyne scaffold, highly susceptible to cycloaddition reactions that would otherwise require harsh conditions or catalysts. rsc.org This has led to their widespread use in fields such as chemical biology and materials science, particularly in reactions where biocompatibility is crucial.

Historical Context of Bicyclo[6.1.0]nonyne Derivatives in Chemical Transformations

The study of strained cyclic alkynes dates back to the mid-20th century, with early attempts often resulting in the trapping of these fleeting intermediates rather than their isolation. google.com The development of more sophisticated synthetic and analytical techniques in the latter half of the century allowed for the preparation and characterization of a variety of strained systems.

A significant milestone in the application of strained alkynes was the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. While the initial focus was on copper-catalyzed azide-alkyne cycloadditions (CuAAC), the cytotoxicity of the copper catalyst limited its biological applications. google.com This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that leverages the inherent reactivity of strained alkynes to proceed without a metal catalyst.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B1667845 BCN-E-BCN

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[6.1.0]non-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXYHVTBXDKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC2C#CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Characteristics of Cis Bicyclo 6.1.0 Non 2 Yne

Systematic IUPAC Naming Conventions for Bicyclic Systems

The nomenclature of bicyclic compounds, such as cis-Bicyclo[6.1.0]non-2-yne, is governed by a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name itself provides a wealth of information about the molecule's structure.

The term "bicyclo" indicates the presence of two rings that share two or more common atoms. The numbers enclosed in brackets, [6.1.0], describe the lengths of the bridges connecting the two bridgehead atoms. These bridges consist of six, one, and zero atoms, respectively. The "0" bridge signifies that the two bridgehead atoms are directly bonded to each other, which is characteristic of a fused ring system.

The parent name "nonane" reveals that there are a total of nine carbon atoms in the bicyclic system. The suffix "-2-yne" specifies the presence of a carbon-carbon triple bond (an alkyne) and its location within the ring system. The numbering of the carbon atoms begins at one of the bridgehead carbons, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge, and so on. In this case, the triple bond is located between the second and third carbon atoms of the main ring.

The prefix "cis-" refers to the stereochemistry at the ring fusion. In cis-fused systems, the hydrogen atoms on the bridgehead carbons are on the same side of the ring system.

Therefore, the systematic name cis-Bicyclo[6.1.0]non-2-yne precisely defines a molecule with a nine-carbon framework composed of a cyclopropane (B1198618) ring fused to a cyclooctyne (B158145) ring in a cis configuration, with the triple bond at the C-2 position.

Isomeric Considerations and Stereochemical Aspects of the cis-Cyclopropane Fusion

In contrast, a trans-fused isomer would have the substituents on the bridgehead carbons on opposite faces of the larger ring. For the saturated bicyclo[6.1.0]nonane system, both cis and trans isomers can exist. Interestingly, experimental and computational studies have shown that for the unsubstituted bicyclo[6.1.0]nonane, the trans-isomer is thermodynamically more stable than the cis-isomer.

For the unsaturated cis-Bicyclo[6.1.0]non-2-yne, the presence of the rigid alkyne group further influences the molecule's geometry. Due to the cis-fusion, the molecule is inherently chiral. This means that cis-Bicyclo[6.1.0]non-2-yne and its mirror image are non-superimposable, and therefore, it can exist as a pair of enantiomers.

Furthermore, computational studies, such as those using the Modified Neglect of Diatomic Overlap (MNDO) method, on the closely related constitutional isomers, the cis-bicyclo[6.1.0]nonynes, have revealed the existence of two low-energy diastereomeric conformations for each isomer. These conformations can interconvert through the inversion of the eight-membered ring. This suggests that cis-Bicyclo[6.1.0]non-2-yne also likely exists as a mixture of rapidly interconverting conformers.

Isomer TypeDescriptionRelevance to cis-Bicyclo[6.1.0]non-2-yne
Configurational Isomers (Stereoisomers)Isomers with the same connectivity but different spatial arrangements of atoms.Exists as a pair of enantiomers due to its chiral nature. The trans-fused diastereomer is also a theoretical possibility.
Conformational Isomers (Conformers)Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.Likely exists as a mixture of interconverting low-energy diastereomeric conformations due to the flexibility of the eight-membered ring.

Intrinsic Strain and Conformational Analysis of the Bicyclo[6.1.0]non-2-yne Framework

The Bicyclo[6.1.0]non-2-yne framework is characterized by a significant degree of intrinsic strain. This strain arises from several factors inherent to its structure. The fusion of a three-membered cyclopropane ring to an eight-membered ring containing a triple bond introduces substantial angle strain and torsional strain.

The ideal bond angles for sp3-hybridized carbons in the cyclopropane ring are significantly distorted from the preferred 109.5° to approximately 60°. Similarly, the sp-hybridized carbons of the alkyne group prefer a linear geometry of 180°, which is severely distorted within the confines of the eight-membered ring. This deviation from ideal bond angles leads to high angle strain.

The fusion of the two rings also introduces torsional strain due to the eclipsing interactions of hydrogen atoms on adjacent carbons. The cis-fusion, in particular, forces the molecule into a conformation that may not be the most stable arrangement for an isolated eight-membered ring.

The high degree of ring strain in bicyclo[6.1.0]nonynes, often abbreviated as BCN, is a key feature that dictates their reactivity. This strain is the driving force for their participation in strain-promoted cycloaddition reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), which are valuable tools in bioconjugation and materials science.

Computational studies have provided valuable insights into the conformational landscape of cis-bicyclo[6.1.0]nonynes. As mentioned previously, MNDO calculations have indicated the presence of at least two low-energy diastereomeric conformations. wikipedia.org More advanced computational methods, such as Density Functional Theory (DFT), have been employed to study the reactivity of related BCN derivatives. These studies have shown that the cyclopropane fusion can lead to a "tub-like" transition state geometry in cycloaddition reactions, which lowers the activation energy and accelerates the reaction rate. This is a direct consequence of the molecule's inherent strain and preferred conformational pathways.

Experimental kinetic studies on the constitutional isomer, bicyclo[6.1.0]non-4-yne, have shown that it has a significantly lower activation enthalpy in cycloaddition reactions compared to a simple, unstrained cyclooctyne. This provides experimental evidence for the high level of intrinsic strain within the bicyclo[6.1.0]nonyne framework.

Type of StrainOrigin in cis-Bicyclo[6.1.0]non-2-yneConsequence
Angle StrainDistortion of bond angles in the cyclopropane ring (approx. 60°) and the cyclooctyne ring (deviation from 180° for the alkyne).Increased potential energy of the molecule.
Torsional StrainEclipsing interactions of hydrogens on adjacent carbon atoms, particularly at the ring fusion.Contributes to the overall instability of the molecule.
Transannular StrainSteric interactions between atoms across the eight-membered ring.Influences the preferred conformations of the molecule.

Synthetic Methodologies for Cis Bicyclo 6.1.0 Non 2 Yne and Analogues

Strategies for the Construction of Fused Cycloalkyne Scaffolds

The construction of fused cycloalkyne scaffolds, such as the bicyclo[6.1.0]nonyne system, presents a significant synthetic challenge due to the high ring strain inherent in these molecules. google.com These scaffolds are of particular interest because the fusion of a cyclopropane (B1198618) ring to a cyclooctyne (B158145) core induces significant strain, which enhances the reactivity of the alkyne in cycloaddition reactions. google.com General strategies often involve a multi-step approach where the fused bicyclic alkane or alkene skeleton is first assembled, followed by the introduction of the alkyne functionality. semanticscholar.org

Key synthetic strategies include:

Ring-Closing Reactions: Building the medium-sized ring through intramolecular reactions.

Annulation Reactions: Fusing a smaller ring onto a pre-existing cyclic structure. nih.gov

Dearomative Cycloadditions: Creating fused, non-aromatic rings from aromatic precursors. nih.govrsc.org

For bicyclo[6.1.0]nonyne, the most common approach involves the annulation of a cyclopropane ring onto an eight-membered cyclooctene (B146475) or cyclooctadiene ring, followed by chemical manipulation to create the triple bond. semanticscholar.orgcore.ac.uk The efficiency and stereochemical control of these steps are paramount to accessing the desired isomer. nih.gov

Carbene-Mediated Approaches to Bicyclo[6.1.0]nonyne Skeletons

A cornerstone in the synthesis of the bicyclo[6.1.0]nonyne skeleton is the cyclopropanation of a cyclooctadiene precursor, typically cis,cis-1,5-cyclooctadiene. semanticscholar.orgcore.ac.uk This reaction is mediated by a carbene or carbenoid, often generated from a diazo compound in the presence of a transition metal catalyst. A widely used reagent for this transformation is ethyl diazoacetate, which, when combined with a rhodium catalyst like dirhodium(II) tetraacetate (Rh₂(OAc)₄), generates a rhodium-carbene intermediate that reacts with the alkene. semanticscholar.orgnih.gov

This cyclopropanation step yields ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate as a mixture of syn (also referred to as endo or cis) and anti (or exo) diastereomers. semanticscholar.orgnih.gov The stereochemical outcome of this reaction can be influenced by the choice of catalyst. While Rh₂(OAc)₄ is often unselective, specialized catalysts with bulky ligands have been developed to favor the formation of one diastereomer over the other. For instance, the sterically encumbered Hashimoto-type catalyst Rh₂(S-BHTL)₄ has been shown to provide significantly higher selectivity for the syn isomer. nih.gov Conversely, catalysts like Rh₂(TPA)₄ can promote the formation of the anti diastereomer. nih.gov

CatalystDiastereomeric Ratio (syn:anti)Reference
Rh₂(OAc)₄Unselective nih.gov
Rh₂(S-PTTL)₄68:32 nih.gov
Rh₂(S-NTTL)₄68:32 nih.gov
Rh₂(S-BHTL)₄79:21 nih.gov
Rh₂(TPA)₄31:69 nih.gov

This table summarizes the diastereoselectivity of various rhodium catalysts in the cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate. nih.gov

Dehydrohalogenation Reactions in Cyclic Alkyne Synthesis

Dehydrohalogenation is a fundamental and widely employed method for synthesizing alkynes. chemistrytalk.orgbyjus.com The reaction involves the elimination of two molecules of hydrogen halide (HX) from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide. youtube.comchemistrysteps.com This process is a type of elimination reaction that proceeds through a concerted E2 mechanism, which requires a strong base. chemistrytalk.org

In the synthesis of bicyclo[6.1.0]non-2-yne, this strategy is applied in the final step to form the strained triple bond. The precursor, a bicyclo[6.1.0]nonene derivative from the carbene-mediated cyclopropanation, is first halogenated (typically brominated) across the double bond to create a vicinal dibromide. nih.govresearchgate.net This dibromo-bicyclo[6.1.0]nonane intermediate is then subjected to double dehydrobromination using a strong, non-nucleophilic base. northumbria.ac.uk Common bases for this transformation include potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂). chemistrysteps.comgoogle.com The two consecutive E2 eliminations generate the two pi bonds that constitute the alkyne. chemistrysteps.com

Multi-step Convergent Synthetic Routes to Stereodefined Bicyclo[6.1.0]nonyne Systems

Accessing stereochemically pure BCN requires a well-defined multi-step synthetic route that controls the stereochemistry at the cyclopropane ring fusion. A common and efficient pathway starts from 1,5-cyclooctadiene and yields the desired product in a few key steps. nih.govresearchgate.netrsc.org

A representative synthesis for anti-Bicyclo[6.1.0]nonyne carboxylic acid is as follows:

Cyclopropanation: Reaction of 1,5-cyclooctadiene with ethyl diazoacetate in the presence of Rh₂(OAc)₄ produces a mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. nih.gov

Epimerization and Hydrolysis: The diastereomeric mixture of esters is treated with potassium tert-butoxide in wet THF. These conditions selectively hydrolyze the ester and epimerize the stereocenter to favor the thermodynamically more stable anti-acid, yielding bicyclo[6.1.0]non-4-ene-9-carboxylic acid (anti-3) with high diastereomeric purity. nih.govresearchgate.net

Bromination: The alkene is brominated using Br₂ in chloroform (B151607) to produce the vicinal dibromide, anti-4,5-dibromobicyclo[6.1.0]nonane-9-carboxylic acid (anti-4). researchgate.netnorthumbria.ac.uk

Double Dehydrobromination: The final step involves treating the dibromide with a strong base, such as potassium tert-butoxide in THF, to effect a double elimination and form the target alkyne, anti-bicyclo[6.1.0]non-4-yne-9-carboxylic acid (anti-5). researchgate.net

StepReactionProductOverall YieldReference
1Cyclopropanation of 1,5-cyclooctadieneanti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid nih.govresearchgate.net
2Bromination of the alkeneanti-4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic acid researchgate.netnorthumbria.ac.uk
3Double dehydrobromination with t-BuOKanti-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid32% researchgate.netrsc.org

This table outlines a concise, three-step synthesis to produce the pure anti-diastereomer of BCN-carboxylic acid from the bicyclo[6.1.0]nonene precursor. researchgate.netrsc.org

Functional Group Introduction and Derivatization during Synthesis

The utility of BCN in various applications, particularly in bioconjugation, depends on the presence of functional groups that act as handles for attachment to other molecules. nih.govnih.gov These functional groups can be introduced at different stages of the synthesis.

A primary strategy involves using a functionalized reagent in the initial cyclopropanation step. The use of ethyl diazoacetate installs an ester group on the cyclopropane ring. semanticscholar.org This ester is a versatile precursor that can be readily converted into other functional groups:

Carboxylic Acid (-COOH): Hydrolysis of the ester yields BCN carboxylic acid, a valuable intermediate for forming stable amide bonds with amine-containing molecules. nih.govnih.gov

Hydroxymethyl (-CH₂OH): Reduction of the ester, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), provides the corresponding BCN alcohol. nih.govresearchgate.net This alcohol is one of the most common BCN derivatives used in bioorthogonal chemistry. nih.gov

These functionalized BCN scaffolds can then be further derivatized. For example, BCN carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., EDCI/HOBt) to form amides. nih.gov BCN alcohol can be activated and reacted with various linkers to form carbamates, although these are often less stable than the corresponding amide derivatives. nih.govnih.gov This ability to introduce diverse functional groups is crucial for the design of molecular probes and other advanced chemical tools. google.comnih.gov

Electronic and Structural Basis for Enhanced Reactivity in Cis Bicyclo 6.1.0 Nonyne

The Role of cis-Cyclopropane Ring Fusion in Alkyne Strain

The enhanced reactivity of BCN compared to simpler cyclooctynes is largely attributed to the additional strain imposed by the cis-fused cyclopropane (B1198618) ring. rsc.orgrsc.org The method of inducing strain by fusing a small ring provides a powerful alternative to other strategies like benzoannulation. rsc.orggoogle.com In cyclopropane, the C-C bonds are described as "banana bonds" which possess a higher degree of p-character (approximately sp⁵) than typical alkane bonds. nsf.gov Consequently, the exocyclic C-C bonds that connect the cyclopropane to the larger eight-membered ring gain more sp²-hybrid character. nsf.gov

This incorporation of sp²-like centers into the cyclooctyne (B158145) backbone compresses and rigidifies the structure, making the alkyne even more "spring-loaded" and increasing its ground-state energy. nsf.gov The cis-fusion is critical as it locks the molecule into a specific strained conformation. rsc.org This strategy has proven highly effective for increasing the rate of strain-promoted reactions, as the energy released upon conversion of the strained alkyne to a lower-energy product is a significant driving force for the reaction. rsc.orgrsc.org Computational studies on related dibenzo-fused systems have shown that the cyclopropane fusion enforces a tub-like geometry in the transition state, which significantly lowers the activation barrier for cycloadditions. rsc.org

Geometrical Distortion and Orbital Alignment within the Bicyclo[6.1.0]nonyne Core

The substantial ring strain in BCN manifests as significant geometric distortion of the alkyne moiety. Unlike linear alkynes where the C-C≡C bond angle is 180°, cyclic alkynes are forced to bend. This deviation is a primary indicator of strain. For comparison, the alkyne bond angles in cycloheptyne and cyclooctyne are approximately 146.0° and 158.1°, respectively. d-nb.info While specific values for BCN are not cited, its increased reactivity over cyclooctyne suggests a greater degree of alkyne bending. acs.org This pre-distortion of the alkyne toward the geometry of the cycloaddition transition state is a key factor in its high reactivity. rsc.orgrsc.org

This geometric distortion has profound electronic consequences, particularly concerning the alignment of frontier molecular orbitals. The bending of the alkyne enhances the hybridization of the alkyne's π-orbitals with the endocyclic σ-orbitals. d-nb.info More importantly, it facilitates better alignment between the alkyne's π-orbitals and the σ-antibonding orbitals of adjacent bonds, leading to stabilizing hyperconjugative interactions (π → σ) in the transition state. nih.gov Quantum chemical analyses have revealed that the enhanced reactivity of strained cycloalkynes is not solely due to the release of ground-state strain (a reduced distortion energy). It also stems from more favorable orbital interactions, including a smaller HOMO-LUMO energy gap and improved orbital overlap between the alkyne and its reaction partner, which combine to increase the stabilizing interaction energy in the transition state. d-nb.info

Correlation between Ring Strain and Activation Energy Barriers in Cycloaddition Reactions

A direct correlation exists between the ring strain of a cycloalkyne and the activation energy for its cycloaddition reactions. nih.govacs.org The high ground-state energy of strained molecules like BCN means that less energy is required to reach the transition state, resulting in a lower activation energy barrier (ΔE‡) and a faster reaction rate. nsf.gov

Experimental and computational studies provide quantitative evidence for this relationship. For instance, the activation enthalpy (ΔH‡) for the strain-promoted cycloaddition of BCN with 4-tert-butyl-1,2-quinone was experimentally determined to be 4.5 kcal/mol. acs.org This is significantly lower than the 7.3 kcal/mol observed for the less-strained parent cyclooctyne (OCT) under the same conditions, highlighting the activating effect of the fused cyclopropane ring. acs.org Similarly, computational studies show the energy barrier for the cycloaddition of methyl azide (B81097) to cyclooctyne is 9.2 kcal/mol lower than its reaction with the unstrained linear alkyne, 4-octyne. nih.govacs.org

Interactive Data Tables

Table 1: Comparative Properties of Selected Alkynes

This table compares the strain, geometry, and reactivity of cis-Bicyclo[6.1.0]non-2-yne with other alkynes. A lower activation enthalpy indicates higher reactivity.

CompoundRing SizeStrain Energy (SE) (kcal/mol)Alkyne C-C≡C Angle (°)Activation Enthalpy (ΔH‡) vs. 1,2-quinone (kcal/mol)
4-OctyneAcyclic~0180-
Cyclononyne9Low168.3 d-nb.info-
Cyclooctyne (OCT)8~17.9 nih.govacs.org158.1 d-nb.info7.3 acs.org
cis-Bicyclo[6.1.0]non-2-yne (BCN)8 (fused)HighHighly distorted4.5 acs.org
Cycloheptyne725.4 nih.govacs.orgresearchgate.net146.0 d-nb.info-

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Chemistry

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable triazole linkage between a cyclooctyne and an azide without the need for a toxic copper catalyst. nih.govbroadpharm.com The pre-distortion of the alkyne in BCN significantly lowers the activation energy required for the cycloaddition, leading to rapid reaction rates. nih.gov BCN is one of the most widely utilized cyclooctynes in SPAAC due to its chemical stability, favorable reactivity, and relative hydrophilicity. nih.gov The synthesis of BCN yields two diastereomers, exo-BCN and endo-BCN, with the endo isomer being more commonly used and slightly more reactive in SPAAC reactions. nih.gov

Kinetic Analyses and Determination of Reaction Rate Constants

The reaction kinetics of SPAAC involving BCN have been extensively studied to understand and optimize its application in various bioconjugation strategies. The second-order rate constants for these reactions are influenced by the structure of the azide, the diastereomer of BCN used, and the solvent system.

Studies have shown that BCN reacts with primary, secondary, and tertiary azides at comparable rates, highlighting its utility with a wide range of azide-modified molecules. nih.gov This is in contrast to more sterically hindered cyclooctynes like ADIBO, where the reactivity with tertiary azides is significantly diminished. nih.gov The similar reactivity of BCN with different azide types makes it a versatile tool for bioorthogonal labeling. nih.gov

Kinetic measurements have been performed using various techniques, including NMR spectroscopy and inline ATR-IR spectroscopy, to determine the rate constants for BCN-azide cycloadditions under different conditions. nih.govnih.gov

Table 1: Second-Order Rate Constants (k₂) for the SPAAC Reaction of BCN with Various Azides

Azide ReactantBCN DiastereomerSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
2-azidoethanol (primary)endoNot SpecifiedNot Specified0.024
2-azidopropanol (secondary)endoNot SpecifiedNot Specified0.012
2-azido-2-methylpropanol (tertiary)endoNot SpecifiedNot Specified0.018
Benzyl azideendoCD₃CN/D₂O (1:2)Not Specified0.19
Benzyl azideexoCD₃CN/D₂O (1:2)Not Specified0.29
Benzyl azideendoDMSO370.15
Boc-protected azidoamino acidendoMethanol250.28
Fmoc-N₃KendoMethanol250.037
2-azidoethanolPEGylated BCNWater200.19 - 0.21

This table is interactive. Click on the headers to sort the data.

Detailed Mechanistic Pathways in SPAAC Reactions

The mechanism of the 1,3-dipolar cycloaddition between BCN and azides has been investigated through computational studies. For reactions involving primary and secondary azides with BCN, the process typically proceeds through a concerted and synchronous mechanism. nih.gov However, when a more sterically hindered tertiary azide is used, the transition state becomes highly asynchronous. nih.gov

Computational analysis using the activation strain model has been employed to understand the factors controlling the reactivity. nih.gov This model separates the activation energy into two components: the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted reactants. For the sterically non-demanding BCN, the Pauli repulsion (the repulsive interaction between filled orbitals) is not a dominant factor, allowing for similar reaction rates with primary, secondary, and tertiary azides. nih.gov

Regioselectivity and Stereochemical Outcomes in 1,3-Dipolar Cycloadditions

A key advantage of using BCN in SPAAC is that it reacts to give a single product of defined stereochemistry, avoiding the formation of regioisomers. This is a significant improvement over some other cyclooctynes that can produce mixtures of 1,4- and 1,5-disubstituted triazole products. The defined stereochemical outcome is crucial for applications where precise molecular structure is important, such as in drug discovery and the development of therapeutic bioconjugates. nih.gov

The stereochemistry of the BCN diastereomer used (exo or endo) directly influences the steric structure of the resulting tricyclic fused ring system in the triazole product. nih.gov While both diastereomers exhibit similar reactivity, the distinct three-dimensional structures of their cycloaddition products can have significant implications for their biological activity and physical properties. nih.gov

Strain-Promoted Inverse Electron-Demand Diels–Alder Cycloadditions (iEDDAC)

Beyond SPAAC, BCN is also a highly effective dienophile in strain-promoted inverse-electron-demand Diels-Alder cycloadditions (iEDDAC), particularly with tetrazine dienes. nih.gov This reaction is known for its exceptionally fast kinetics and excellent biocompatibility, making it a powerful tool for in vivo applications. nih.gov The reaction involves the [4+2] cycloaddition of an electron-poor tetrazine with the strained alkyne of BCN, followed by the elimination of dinitrogen to form a stable dihydropyridazine product.

Reactivity with Diverse Tetrazine Dienophiles

The reactivity of BCN in iEDDAC reactions is highly dependent on the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine increase its reactivity, leading to faster cycloaddition rates. nih.gov By systematically varying these substituents, the reaction rate can be tuned over a wide range, allowing for selective and staged labeling applications. nih.gov

Kinetic studies have been conducted to quantify the second-order rate constants for the reaction of BCN with a variety of substituted tetrazines. These experiments typically monitor the decay of the tetrazine's characteristic UV-Vis absorbance upon reaction with BCN. nih.gov

Table 2: Second-Order Rate Constants (k₂) for the iEDDAC Reaction of BCN with Various Tetrazines

Tetrazine DerivativeSolventk₂ (M⁻¹s⁻¹)
Tetrazine amino acid 13Not Specified437 ± 13
Tetrazine amino acid 14Not Specified1.45 ± 0.05
3,6-bis(phenyl)-1,2,4,5-tetrazineMethanol3.6
3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazineMethanol0.58
3,6-bis(4-(dimethylamino)phenyl)-1,2,4,5-tetrazineMethanol1.4
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazineMethanol2.7
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazineAcetonitrile1.4
3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazineNot Specified23
Sulfonated tetrazole 1Acetonitrile/Phosphate Buffer (1:1)39,200

This table is interactive. Click on the headers to sort the data.

Transition State Geometries and Conformational Preferences in iEDDAC

Computational studies have provided insights into the transition state geometries and conformational preferences in the iEDDAC reaction of BCN. The reaction proceeds through a concerted [4+2] cycloaddition mechanism. The high reactivity is attributed to the low distortion energy of the strained alkyne and favorable orbital interactions in the transition state.

In a related strain-promoted reaction with 1,2-quinones, which also follows an inverse-electron-demand Diels-Alder mechanism, computational analysis has been used to calculate the free energies of activation (ΔG‡). For the reaction of a BCN derivative with a quinone, the calculated ΔG‡ was 14.7 kcal/mol in water. wur.nl Thermodynamic studies of this reaction revealed that it is largely entropy-controlled, with a relatively small enthalpy of activation (ΔH‡ = 2.25 kcal/mol) and a significant negative entropy of activation (ΔS‡ = -36.3 cal/K·mol). wur.nl These parameters highlight the importance of pre-organizing the reactants in the transition state, which is facilitated by the rigid and strained structure of BCN.

Reactivity and Mechanistic Investigations of cis-Bicyclo[6.1.0]non-2-yne

Computational Studies and Theoretical Insights into Cis Bicyclo 6.1.0 Non 2 Yne Reactivity

Application of Density Functional Theory (DFT) for Molecular Structure and Energy Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure, geometry, and energetics of strained alkynes and their reactions due to its favorable balance of computational cost and accuracy acs.org. Various functionals are employed to model these systems, with the choice of functional often validated against experimental data or higher-level calculations.

Commonly used functionals for studying molecules like BCN include Minnesota functionals such as M06-2X and dispersion-corrected functionals like B97D or ωB97X-D wikipedia.orgmdpi.comspringernature.com. These methods are adept at capturing the complex electronic effects within strained and highly correlated systems. DFT calculations are crucial for determining key energetic properties that govern reactivity. For instance, in the strain-promoted oxidation-controlled cycloalkyne–1,2-quinone (SPOCQ) reaction, the computed reaction free energies (ΔGrxn) for BCN were found to be highly exothermic, with a calculated value of -38.6 kcal/mol at the M06-2X level of theory wikipedia.orgspringernature.com.

The high reactivity of the bicyclo[6.1.0]nonyne scaffold is attributed to the significant ring strain imparted by the fusion of a cyclopropane (B1198618) ring to a cyclooctyne (B158145) core mdpi.comd-nb.info. This strain forces the alkyne geometry to deviate significantly from the ideal linear 180° arrangement, effectively pre-distorting the molecule toward the bent geometry it adopts in the transition state of cycloaddition reactions. DFT calculations are instrumental in quantifying this strain energy and understanding its contribution to lowering activation barriers.

Below is a table summarizing representative computational data for reactions involving the related Bicyclo[6.1.0]non-4-yne (BCN), illustrating the application of DFT in determining reaction energetics.

Reaction TypeReactantsComputational MethodCalculated Activation Free Energy (ΔG, kcal/mol)Calculated Reaction Free Energy (ΔGrxn, kcal/mol)
Diels-Alder (SPOCQ)BCN + 4-tert-butyl-1,2-quinoneM06-2XNot explicitly stated, but lower than cyclooctyne-38.6
Diels-AlderBCN + 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP)M06-2X/6-311++G(d,p)-SMD(H2O)12.1-38.3
Diels-AlderBCN + 3,6-diphenyl-1,2,4,5-tetrazine (B188303) (Tz)M06-2X/6-311++G(d,p)-SMD(H2O)13.8-50.6

Transition State Characterization and Reaction Coordinate Mapping

Understanding a chemical reaction requires detailed knowledge of its energy profile, particularly the structure and energy of the transition state (TS), which corresponds to the highest energy point along the reaction pathway. Computational chemists use DFT to locate and characterize these critical points. A transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

For cycloaddition reactions involving BCN, DFT calculations have been used to model the transition state geometries. For example, in the Diels-Alder reaction with a 1,2-quinone, the transition state for BCN involves near-synchronous formation of the two new C-C bonds, with calculated forming bond lengths of 2.32 Å for both bonds (at the B97D level) wikipedia.org. This synchronicity is a hallmark of a concerted pericyclic reaction mechanism.

Mapping the reaction coordinate, often done using Intrinsic Reaction Coordinate (IRC) calculations, allows chemists to trace the minimum energy path from the transition state down to the reactants and products. This confirms that the identified TS correctly connects the desired species and provides a complete energetic profile of the reaction, including the activation energy (the energy difference between the reactants and the transition state). Computational studies on a dibenzo-fused BCN derivative reacting with a tetrazine revealed a unique tub-like geometry in the transition state, which was found to significantly lower the activation barrier compared to other cyclooctynes mdpi.com. This highlights how subtle structural features, identified through TS characterization, can have profound effects on reactivity.

Distortion/Interaction Analysis and Energy Decomposition Analysis for Reactivity Prediction

To gain deeper insight into why activation barriers exist and what factors control them, the Distortion/Interaction model, also known as the Activation Strain Model (ASM), is a powerful analytical tool wikipedia.orgnih.govresearchgate.net. This model deconstructs the energy of the system along the reaction coordinate (ΔE) into two components: the activation strain (ΔEstrain) and the interaction energy (ΔEint).

ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)

Activation Strain (ΔEstrain): This term represents the energy penalty required to distort the reactants from their equilibrium geometries into the geometries they adopt at a specific point (ζ) along the reaction coordinate. For strained alkynes like BCN, the initial molecule is already "pre-distorted," meaning less energy is required to reach the bent geometry of the transition state compared to a linear alkyne. This lower distortion energy is a primary reason for the high reactivity of strained alkynes acs.orgresearchgate.net.

This analysis has been applied to cycloadditions involving BCN derivatives. For instance, in the reaction of a dibenzoannulated BCN with a tetrazine, DIA/ASM analysis showed that the enhanced reactivity was due to both a reduction in distortion energy and a decrease in Pauli repulsion (a component of the interaction energy) enabled by the unique tub-like transition state geometry nih.gov.

Further decomposition of the interaction energy term is possible through Energy Decomposition Analysis (EDA). EDA separates ΔEint into physically meaningful components:

Pauli Repulsion (ΔEPauli): The destabilizing interaction between the occupied orbitals of the two fragments.

Electrostatic Interaction (ΔVelstat): The classical Coulombic attraction or repulsion between the fragments.

Orbital Interaction (ΔEoi): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the fragments, which is crucial for bond formation.

These analyses provide a quantitative framework for understanding reactivity. They can explain, for example, how electron-withdrawing groups on a reactant can lower the LUMO, enhancing the orbital interaction term and accelerating the reaction, as observed in the rapid cycloaddition of BCN with electron-deficient azides acs.orgd-nb.info.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the dynamic behavior and conformational flexibility of a system. For molecules with multiple rotatable bonds or flexible rings, MD is essential for exploring the conformational landscape and identifying low-energy conformers that may be present in solution.

For cis-Bicyclo[6.1.0]non-2-yne, the structure is relatively rigid due to the fused bicyclic system. The eight-membered ring possesses some flexibility, but its conformational freedom is significantly constrained by the fused cyclopropane ring and the sp-hybridized carbons of the alkyne. This inherent rigidity limits the number of accessible low-energy conformations.

While extensive MD simulation studies specifically exploring the conformational landscape of cis-Bicyclo[6.1.0]non-2-yne or its 4-yne isomer in solution are not widely reported in the literature, this is likely because their conformational space is considered to be restricted. Ab initio MD simulations have been mentioned in the context of studying the adsorption of BCN derivatives on semiconductor surfaces, focusing on the dynamics of bond formation with the surface rather than exploring the molecule's solution-phase conformational preferences researchgate.net. For molecules with such defined structures, static DFT calculations of a few plausible conformations are often sufficient to identify the global minimum energy structure. However, MD simulations could still be valuable for understanding the dynamic fluctuations around this minimum, assessing the accessibility of different faces of the alkyne for reaction, and modeling interactions with solvent molecules.

Advanced Spectroscopic Methodologies for Characterization of Cis Bicyclo 6.1.0 Non 2 Yne Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of cis-bicyclo[6.1.0]non-2-yne derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, stereochemistry, and the electronic environment of individual atoms.

In ¹H NMR, the protons on the bicyclic core exhibit characteristic chemical shifts and coupling constants that are influenced by the ring strain and geometry. For instance, in derivatives like BCN-dimethanol, the protons appear as complex multiplets in the aliphatic region. A study on a bicyclo[6.1.0]non-4-yne derivative reported specific proton signals, such as multiplets for the bridgehead protons and those adjacent to the alkyne. google.com

¹³C NMR spectroscopy is equally vital, particularly for identifying the strained alkyne carbons. Generally, alkyne carbons resonate in the range of 70-80 ppm. bhu.ac.in In a detailed analysis of bicyclo[6.1.0]non-4-yne-9-carboxylic acid, the carbon skeleton was fully assigned, with the carboxylic acid carbon appearing at δ 177.5 ppm and the various aliphatic carbons appearing between 18.0 and 55.5 ppm. rsc.org This direct observation of the carbon backbone is crucial for confirming the successful synthesis of the target molecule.

The following table summarizes representative NMR data for a bicyclo[6.1.0]non-4-yne derivative, illustrating the detailed structural information that can be obtained. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[6.1.0]non-4-yne-9-carboxylic acid

Nucleus Chemical Shift (δ, ppm) Multiplicity / Description
¹H 10.89 s, 1H, OH
¹H 4.84 m, 1H, H1
¹H 4.77 m, 1H, H1
¹H 2.81 – 1.53 m, 11H, Ring Protons
¹³C 177.5 Carboxylic Acid (C=O)
¹³C 55.5, 53.9 Bridgehead Carbons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of cis-bicyclo[6.1.0]non-2-yne derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are critical for verifying the molecular formula.

For example, the molecular formula of bicyclo[6.1.0]non-4-yne-9-carboxylic acid (C₁₀H₁₂O₂) was confirmed by HR-ESI-MS, which showed a calculated mass [M+H]⁺ of 323.9361 and a found mass of 323.9366, demonstrating excellent agreement. rsc.org This level of precision is essential for distinguishing between compounds with similar nominal masses.

Table 2: High-Resolution Mass Spectrometry and Molecular Weight Data for Bicyclo[6.1.0]non-yne Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) HRMS Data ([M+H]⁺)
Bicyclo[6.1.0]non-4-yne-9-carboxylic acid C₁₀H₁₂O₂ 164.19 Calc: 323.9361, Found: 323.9366 rsc.org
Bicyclo[6.1.0]nonane C₉H₁₆ 124.22 Not Applicable (EI-MS Data)

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For derivatives of cis-bicyclo[6.1.0]non-2-yne, the most significant feature is the carbon-carbon triple bond (C≡C) stretch. Due to the cyclic strain and symmetry, the C≡C stretching absorption in internal alkynes is often weak and appears in the range of 2100-2260 cm⁻¹. orgchemboulder.comuobabylon.edu.iq This peak, while sometimes having low intensity, is highly diagnostic because very few other functional groups absorb in this region of the spectrum. orgchemboulder.com

In functionalized derivatives, other vibrational modes become important. For instance, in bicyclo[6.1.0]non-4-yne-9-carboxylic acid, a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed around 1683 cm⁻¹. rsc.org The presence of O-H stretches from alcohols or carboxylic acids would also be readily identifiable as broad bands typically above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for a Bicyclo[6.1.0]non-4-yne Derivative

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Alkyne (C≡C) Stretch 2100 - 2260 (typically weak) orgchemboulder.comuobabylon.edu.iq
Carbonyl (C=O) Stretch 1683 (strong, for carboxylic acid derivative) rsc.org
C-H (aliphatic) Stretch ~2928, 2876 rsc.org

Ultraviolet–Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Kinetic Measurements

Ultraviolet–Visible (UV-Vis) spectroscopy is a valuable method for monitoring reaction progress and determining reaction kinetics, particularly for reactions where there is a change in conjugation or chromophores. While the bicyclononyne core itself does not have a strong chromophore, its reactions with other molecules can be followed if the reactant or product absorbs in the UV-Vis range. nih.gov

This technique has been effectively applied to study the kinetics of strain-promoted cycloaddition reactions involving bicyclo[6.1.0]non-yne (BCN). In the strain-promoted oxidation-controlled cycloalkyne–1,2-quinone cycloaddition (SPOCQ), the reaction can be monitored by following the decay of the quinone's absorbance. For example, the reaction of BCN with 4-tert-butyl-1,2-benzoquinone was monitored by observing the exponential decay of the quinone's absorbance at 384 nm. acs.org Such kinetic studies are crucial for understanding the reactivity of these strained alkynes and optimizing their use in applications like bioconjugation.

Stopped-flow UV-Vis spectroscopy has been used to quantify the rapid reaction rates of BCN derivatives, yielding important thermodynamic activation parameters. acs.orgwur.nl

Table 4: Kinetic Data from UV-Vis Monitoring of a BCN Reaction

Reaction Monitored Species Wavelength (nm) Second-Order Rate Constant (k₂) Activation Enthalpy (ΔH‡)
BCN with 4-tert-butyl-1,2-quinone (SPOCQ) Quinone 384 acs.org Not specified 4.5 kcal/mol acs.org

Advanced Chemical Modifications and Conjugation Strategies

Design and Synthesis of Functionalized Linkers and Probes

The versatility of the BCN core allows for the design and synthesis of a variety of functionalized linkers and probes. These derivatives are tailored for specific applications, such as oligonucleotide labeling, protein modification, and cellular imaging.

A key development in this area is the synthesis of BCN derivatives that can be incorporated into biomolecules during automated solid-phase synthesis. nih.gov For instance, two novel BCN linker derivatives have been reported for direct incorporation into oligonucleotide sequences. nih.gov The synthesis of these linkers starts from a common intermediate, dimethoxytrityl-5N-[(methyl)-benzoyl]-aminopentane-1,3-diol. nih.gov One linker is synthesized by activating BCN carbinol with disuccinimidyl carbonate, while the other is prepared using BCN carboxylic acid as an intermediate. nih.gov This BCN carboxylic acid is synthesized through a multi-step process involving the bromination of a carboxylic acid intermediate followed by alkyne formation. nih.gov

Another significant advancement is the synthesis of a more stable, oxidized analogue of the commonly used BCN alcohol, termed BCN acid (bicyclo[6.1.0]nonyne carboxylic acid). rsc.orgnih.gov Functionalization of BCN acid through amide bond formation yields derivatives with superior stability compared to the carbamates formed from BCN alcohol. rsc.orgnih.gov This enhanced stability is advantageous for the production of robust molecular probes. rsc.orgnih.gov The reactivity of the alkyne in BCN acid remains high, participating efficiently in bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.gov

Furthermore, BCN has been conjugated to biotin, a widely used affinity tag. google.com The alcohol moiety of endo-BCN can be converted to a p-nitrophenyl carbonate, which then reacts with an amine-functionalized biotin derivative to form the conjugate. google.com Fluorescent probes have also been created by utilizing BCN-fluorophore constructs for the labeling of cancer cells. semanticscholar.org

Linker/Probe TypeSynthetic Precursor(s)Functionalization StrategyKey Feature(s)
Oligonucleotide LinkersBCN carbinol, BCN carboxylic acidAutomated solid-phase synthesisDirect incorporation into oligonucleotides nih.gov
Stable Molecular ProbesBicyclo[6.1.0]nonyne carboxylic acid (BCN acid)Amide bond formationEnhanced stability compared to carbamate derivatives rsc.orgnih.gov
Affinity Probesendo-BCN alcohol, biotin-(POE)3-NH2p-nitrophenyl carbonate activationBiotin conjugation for affinity-based applications google.com
Fluorescent ProbesBCN-amineAmine-reactive fluorophoresCellular imaging and labeling semanticscholar.org

Strategies for Orthogonal Reactivity and Multiplexing in Complex Systems

A significant advantage of BCN in chemical biology is its ability to participate in multiple, mutually orthogonal bioorthogonal reactions. This allows for the simultaneous labeling and tracking of different biomolecules within the same complex system, a technique known as multiplexing.

One strategy for achieving orthogonality involves pairing the SPAAC reaction of BCN with an azide (B81097) to another distinct bioorthogonal reaction. For example, the strain-promoted oxidation-controlled cyclooctyne (B158145) 1,2-quinone cycloaddition (SPOCQ) has been developed as an orthogonal reaction to SPAAC. google.com In this system, a precursor catechol moiety is oxidized to a 1,2-quinone, which then undergoes an extremely fast cycloaddition with BCN. google.com The catechol itself is inert towards BCN, providing temporal control over the reaction. google.com This allows for the selective labeling of one target with an azide via SPAAC and another with a 1,2-quinone via SPOCQ. google.com

Another approach to multiplexing relies on tuning the reactivity of different strained alkynes. The steric environment of the alkyne can influence its reaction rate with different azides. For instance, the less bulky BCN reacts only twofold slower with tertiary azides compared to primary azides. nih.gov In contrast, the more sterically hindered dibenzocyclooctyne (DBCO) reacts approximately 19-fold slower with tertiary azides. nih.gov This differential reactivity allows for the chemoselective labeling of two different targets by first reacting the less sterically demanding azide with DBCO, followed by the addition of BCN to react with the more demanding azide. nih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction between BCN and a tetrazine is another highly rapid and bioorthogonal reaction. acs.orgnih.gov This reaction is orders of magnitude faster than many other bioorthogonal reactions and can be used orthogonally to SPAAC under certain conditions. acs.org The choice of reaction partners and conditions is crucial to prevent cross-reactivity and ensure orthogonality.

Orthogonal Reaction PairBCN ReactionOrthogonal Partner ReactionBasis of OrthogonalityApplication
SPAAC / SPOCQStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Oxidation-Controlled Cyclooctyne 1,2-Quinone CycloadditionDifferent reaction mechanisms and reactive partners (azide vs. 1,2-quinone) google.comMultiplexed protein labeling google.com
SPAAC (BCN) / SPAAC (DBCO)Reaction with tertiary azideReaction with primary/secondary azideSteric hindrance affecting reaction kinetics nih.govChemoselective labeling of multiple biomolecules nih.gov
SPAAC / IEDDAStrain-Promoted Azide-Alkyne CycloadditionInverse Electron Demand Diels-Alder with tetrazineDifferent cycloaddition pathways ([3+2] vs. [4+2]) and reaction partners acs.orgnih.govDual labeling in complex biological systems nih.gov

Chemical Approaches for Incorporating cis-Bicyclo[6.1.0]nonyne Motifs into Unnatural Amino Acids

The site-specific incorporation of BCN into proteins provides a powerful tool for studying protein function, localization, and interactions. This is achieved by designing and synthesizing unnatural amino acids (UAAs) containing the BCN moiety and then genetically encoding them into proteins.

A general method for the de novo synthesis of a BCN-containing amino acid has been reported. semanticscholar.orgrsc.org This synthetic route allows for the production of the UAA, which can then be used in protein engineering. semanticscholar.orgrsc.org Chiral analysis of the synthesized amino acid can be performed using Marfey's reagent. semanticscholar.orgrsc.org

The genetic encoding of BCN-containing UAAs into proteins in both E. coli and mammalian cells has been successfully demonstrated. acs.orgnih.gov This is typically accomplished using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA system from Methanosarcina species. acs.orgnih.gov The PylRS is engineered to specifically recognize and charge the BCN-containing UAA onto its cognate tRNA. acs.org This charged tRNA then delivers the UAA to the ribosome in response to an amber stop codon (TAG) that has been introduced into the gene of interest at the desired site of incorporation. nih.gov

Once incorporated into a protein, the BCN handle can be specifically labeled with a variety of probes, such as fluorophores conjugated to azides or tetrazines, enabling detailed studies of the protein in its native environment. acs.orgnih.gov The high reactivity of the BCN moiety allows for efficient labeling at low concentrations of the probe, which is crucial for live-cell imaging applications. semanticscholar.orgnih.gov

Unnatural Amino AcidSynthetic ApproachGenetic Incorporation SystemHost Organism(s)Application
Bicyclo[6.1.0]nonyne-L-lysine (BcnK)De novo synthesisEngineered PylRS/tRNACUAE. coli, Mammalian cells acs.orgresearchgate.netSite-specific protein labeling and imaging acs.orgnih.gov
BCN-containing amino acidGeneral de novo synthesisNot specifiedNot specifiedPeptide modification and cell labeling semanticscholar.org

Future Research Directions and Emerging Opportunities

Development of Novel Bicyclo[6.1.0]nonyne Scaffolds with Tunable Reactivity

A primary avenue for future research lies in the rational design and synthesis of novel BCN scaffolds with finely tuned electronic and steric properties. The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core is a key feature that enhances reactivity through increased ring strain. google.comnih.gov By modifying this core structure, researchers can modulate the reactivity of the alkyne for specific applications.

Key areas of development include:

Functionalized Derivatives : The versatility of the BCN scaffold has already been demonstrated through the synthesis of derivatives such as BCN-lysine for genetic encoding and BCN-acid for creating stable bioconjugates. nih.govrsc.org Future work will likely expand this repertoire, introducing a wider array of functional groups to alter solubility, stability, and reactivity. For instance, the development of an oxidized analogue, BCN carboxylic acid, allows for functionalization through amide bond formation, yielding derivatives with superior stability compared to the more common carbamates. nih.govrsc.org

Electronic Tuning : The introduction of electron-withdrawing or electron-donating groups onto the BCN framework can alter the electronic properties of the alkyne. This can influence the mechanism of cycloaddition reactions. For example, density functional theory (DFT) calculations have shown that BCN reacts with phenyl azides through an inverse-electron demand mechanism, a pathway dictated by the interaction between the highest occupied molecular orbital (HOMO) of BCN and the lowest unoccupied molecular orbital (LUMO) of the azide (B81097). nih.gov Further tuning could optimize BCN for even faster or more selective reactions.

Steric Modifications : Adjusting the steric bulk around the alkyne can provide a mechanism for achieving chemoselectivity in systems with multiple reactive partners. The less bulky nature of BCN compared to other cyclooctynes like dibenzocyclooctyne (DBCO) already allows for differential reactivity based on the steric hindrance of the reaction partner. nih.gov Novel scaffolds could exaggerate these differences to create highly orthogonal reaction systems. For example, a dibenzoannulated BCN derivative (DMBO) has been shown to have surprising reactivity towards tetrazines, which is attributed to a unique tub-like transition state geometry. rsc.org

Recent research has also focused on creating BCN linker derivatives that can be directly incorporated into oligonucleotides during automated solid-phase synthesis, showcasing the ongoing development of scaffolds for specific, advanced applications. nih.govrsc.orgsoton.ac.uk

Exploration of Unconventional Cycloaddition Partners and Reaction Types

While the strain-promoted alkyne-azide cycloaddition (SPAAC) is the most well-known reaction of BCN, its high reactivity makes it a suitable partner for a variety of other cycloadditions. nih.gov An emerging opportunity is the systematic exploration of unconventional reaction partners to unlock new bioorthogonal transformations.

Examples of promising reaction types include:

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions : BCN undergoes rapid iEDDA reactions with partners like 3,6-di-2-pyridyl-1,2,4,5-tetrazine. nih.gov This reaction is often orders of magnitude faster than many other bioorthogonal reactions and produces a single product with defined stereochemistry. acs.org

Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-Quinone Cycloaddition (SPOCQ) : This novel conjugation tool involves the extremely fast [4+2] cycloaddition of BCN with 1,2-quinone derivatives in aqueous media. google.comresearchgate.net The reaction rate constant is several orders of magnitude faster than that of SPAAC, making the 1,2-quinone and azide an orthogonal reaction pair for multiplexed labeling. google.com

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) : Nitrones serve as effective 1,3-dipoles for cycloaddition with BCN, offering very rapid reaction rates and the potential for stereoelectronic modification. google.comresearchgate.net

Sydnone Cycloadditions : Phenyl sydnone 1,3-dipoles react with BCN in a strain-promoted manner without the need for a catalyst, proceeding efficiently at physiological temperature in aqueous buffers. rsc.org

Other Pericyclic Reactions : BCN has been shown to label sulfenic acids through a pericyclic reaction, indicating that reaction pathways beyond traditional cycloadditions are possible. torontomu.ca

Table 1: Unconventional Cycloaddition Reactions of cis-Bicyclo[6.1.0]non-2-yne
Reaction TypeCycloaddition PartnerKey FeaturesReference
iEDDATetrazinesExtremely fast kinetics; single stereochemical product. nih.govacs.org
SPOCQ1,2-QuinonesRate is orders of magnitude faster than SPAAC; enables orthogonal labeling. google.comresearchgate.net
SPANCNitronesVery rapid reaction rates; partner is susceptible to stereoelectronic modification. google.comresearchgate.net
[3+2] CycloadditionSydnonesCatalyst-free; proceeds efficiently under physiological conditions. rsc.org
Pericyclic ReactionSulfenic AcidsDemonstrates reactivity beyond standard cycloaddition partners. torontomu.ca

High-Throughput Screening and Combinatorial Approaches in Reaction Discovery

The discovery of novel BCN-based reactions can be accelerated by integrating modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS). rjptonline.orguomustansiriyah.edu.iq Combinatorial chemistry allows for the parallel synthesis of a large number of distinct molecules, creating a "chemical library." uomustansiriyah.edu.iquomustansiriyah.edu.iq

Future applications in BCN chemistry could involve:

Library Synthesis : Creating libraries of novel BCN scaffolds (as described in 9.1) where each member has a unique steric or electronic profile.

Parallel Screening : Using HTS, these BCN libraries can be rapidly screened against libraries of potential cycloaddition partners (including azides, tetrazines, nitrones, and other unconventional partners) under various conditions. rjptonline.org This would enable the rapid identification of new reaction pairs with desirable properties, such as high reaction rates, orthogonality, or specific solvent compatibility.

Reaction Optimization : Combinatorial approaches can also be used to systematically vary substituents on both the BCN scaffold and the reaction partner to optimize the performance of a known reaction for a particular application.

This strategy transforms the traditionally linear process of reaction discovery into a highly parallel one, significantly increasing the efficiency and potential for discovering new chemical transformations for BCN. uomustansiriyah.edu.iqcuny.edu

Integration of cis-Bicyclo[6.1.0]non-2-yne Chemistry with Advanced Materials Science

The bioorthogonal reactivity of BCN makes it an ideal tool for the synthesis and functionalization of advanced materials for biomedical and technological applications. smolecule.com Its ability to form stable covalent linkages under physiological conditions is particularly valuable.

Emerging opportunities in materials science include:

Polymer Synthesis and Modification : BCN derivatives can be used as initiators for polymerization or incorporated into polymer chains. For example, a BCN tosylate has been used as an initiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline (PEtOx), yielding well-defined functionalized polymers. rsc.org These BCN-functionalized polymers can then be used for subsequent bioorthogonal conjugation. rsc.org

Hydrogel Formation : Multi-armed polyethylene glycol (PEG) functionalized with BCN can serve as a building block for creating hybrid polymer-network hydrogels. mdpi.com These materials can be crosslinked via SPAAC, and their mechanical properties can be tuned for applications in tissue engineering and drug delivery. mdpi.com

Surface Functionalization : BCN-derivatized molecules, such as silanes, can be used to modify surfaces. This has been applied in the fabrication of microarrays and flow cells for DNA sequencing, where BCN chemistry is used to covalently attach oligonucleotides to the surface. google.com

Table 2: Applications of cis-Bicyclo[6.1.0]non-2-yne in Materials Science
Application AreaSpecific ExampleSignificanceReference
Polymer SynthesisBCN-tosylate as an initiator for cationic ring-opening polymerization.Creates well-defined polymers with bioorthogonal handles for further modification. rsc.org
HydrogelsCrosslinking of tetra-arm PEG-BCN with azide-functionalized polymers.Forms hybrid hydrogels with tunable mechanical responses for biomedical use. mdpi.com
Surface ModificationUse of BCN-derivatized silanes to functionalize glass surfaces.Enables covalent attachment of biomolecules (e.g., DNA primers) for diagnostic platforms. google.com

Fundamental Mechanistic Discoveries and Stereochemical Control in Strain-Promoted Reactions

A deeper, quantitative understanding of the mechanisms governing strain-promoted reactions is crucial for the rational design of next-generation reagents. Future research will likely combine experimental kinetics with high-level computational studies to elucidate the intricate details of these transformations.

Key areas for investigation include:

Thermodynamic and Kinetic Analysis : Detailed studies, such as those performed for the SPOCQ reaction, can determine the thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡). wur.nl Such analyses have revealed that entropic factors, not just the release of ring strain (enthalpy), can be the dominant forces driving the high rates of some BCN reactions. wur.nl Expanding these studies to other BCN cycloadditions will provide a more complete picture of their reactivity.

Computational Modeling : Quantum mechanical calculations, particularly DFT, are powerful tools for investigating reaction paths and transition state (TS) structures. rsc.orgacs.org These models can rationalize observed reactivity, such as the near-synchronous bond formation in the SPOCQ Diels-Alder reaction or the tub-like TS that explains the high reactivity of DMBO with tetrazines. rsc.orgacs.org Future computational work can be used predictively to design new scaffolds with lower activation barriers.

Stereochemical Control : The stereochemistry of the BCN scaffold plays a role in its reactivity. The endo-isomer of BCN is known to have one of the highest reaction rates among various cyclooctynes. d-nb.info Furthermore, the reaction of BCN with tetrazines yields a single, stereochemically defined product, which is a significant advantage over other strained systems. acs.org Future research could focus on designing new BCN derivatives where stereoelectronic effects can be used to precisely control the outcome of reactions, particularly in complex biological environments.

Q & A

Q. What frameworks guide hypothesis formulation for studying BCN’s applications in bioorthogonal chemistry?

  • Methodological Answer: The PICO framework (Population: BCN derivatives; Intervention: functionalization strategies; Comparison: alternative cyclooctynes; Outcome: reaction kinetics/bioorthogonal efficiency) structures hypothesis-driven research . For mechanistic studies, the FINER criteria ensure hypotheses are feasible and novel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.